16beta-Hydroxy-5alpha-cholestane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16beta-Hydroxy-5alpha-cholestane-3,6-dione is a natural product found in Jania rubens with data available.
Scientific Research Applications
Synthesis and Marine Applications
The first and short synthesis of 16beta-hydroxy-5alpha-cholestane-3,6-dione, a metabolite from marine algae, has been achieved from diosgenin. This compound's synthesis involves selective deoxygenation and oxidation steps, resulting in the production of a 3,6-diketo steroid (Denancé, Guyot, & Samadi, 2006).
Microbial Transformation
Microbial transformation of related cholestane compounds has been studied, highlighting the diverse biochemical pathways in which cholestane derivatives are involved. For instance, the transformation of 3beta-hydroxy-5,6-cyclopropano-cholestanes by Mycobacterium sp. led to the production of various 17-keto steroids, indicating complex microbial interactions with these compounds (Yan, Lee, & Wang, 2000).
Bile Salt Research
Studies on hagfish bile salts suggested a compound structurally similar to 16beta-hydroxy-5alpha-cholestane-3,6-dione, enhancing our understanding of primitive bile salts and their biosynthesis (Anderson, Haslewood, Cross, & Tökes, 1967).
Cytotoxic Analysis
The cytotoxicity of compounds like disodium 3beta,6beta-dihydroxy-5alpha-cholestane disulfate against various human carcinoma cell lines was investigated, shedding light on the potential therapeutic applications of cholestane derivatives (Cui, Wang, Huang, Xin, & Zhou, 2009).
Sterol Studies in Plants
Research on sterols from Selaginella tamariscina, including compounds structurally similar to 16beta-hydroxy-5alpha-cholestane-3,6-dione, demonstrated antiproliferative activity in leukemia cells. This implies a potential role in cancer research and treatment (Gao et al., 2007).
properties
Product Name |
16beta-Hydroxy-5alpha-cholestane-3,6-dione |
---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(5S,8R,9S,10R,13S,14S,16S,17R)-16-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)25-24(30)15-21-19-14-23(29)22-13-18(28)9-11-26(22,4)20(19)10-12-27(21,25)5/h16-17,19-22,24-25,30H,6-15H2,1-5H3/t17-,19-,20+,21+,22-,24+,25+,26-,27+/m1/s1 |
InChI Key |
VQABOPQARYUTHF-PXICEXDUSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C)O |
Canonical SMILES |
CC(C)CCCC(C)C1C(CC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C)O |
synonyms |
16-hydroxycholestane-3,6-dione 16beta-hydroxy-5alpha-cholestane-3,6-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.